(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridazine ring, and a piperidine ring, making it a subject of interest for researchers exploring new chemical entities with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their coupling. Common synthetic routes include:
Preparation of 5-Methylisoxazole: This can be synthesized from readily available starting materials such as acetone and hydroxylamine hydrochloride through a cyclization reaction.
Preparation of Pyridazine Derivative: Pyridazine derivatives can be synthesized via the reaction of hydrazine with diketones or through the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the isoxazole and pyridazine derivatives with piperidine under specific reaction conditions, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-Methylisoxazol-3-yl)oxalamide
- 3-Amino-5-Methylisoxazole
Uniqueness
(5-Methylisoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-9-12(17-21-10)14(19)18-7-4-11(5-8-18)20-13-3-2-6-15-16-13/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTRKOVYCWTLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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